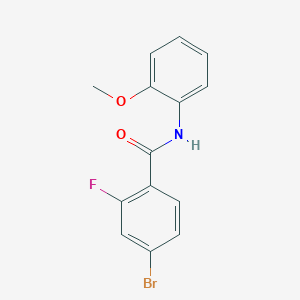
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone" is a complex organic molecule. It features a unique arrangement of functional groups that could impart interesting properties for various applications in the fields of chemistry, biology, medicine, and industry. This intricate compound merges multiple pharmacophore groups, which are crucial for binding to biological targets, potentially making it an active substance in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Assembly: : The synthesis of this compound typically begins with the construction of the core 3,4-dihydroisoquinoline unit. This can be achieved via Pictet-Spengler cyclization, using a suitable aldehyde and an amine derivative under acidic conditions.
Pyrazole Ring Formation: : The pyrazole ring can be synthesized separately through the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by methoxylation and introduction of the fluorophenyl group.
Coupling Reactions: : The two synthesized fragments are then coupled through a series of cross-coupling reactions, such as Suzuki or Sonogashira couplings, often requiring palladium-based catalysts and specific reaction conditions (e.g., inert atmosphere, specific solvents, and precise temperature control).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often involves the use of continuous flow reactors, high-throughput screening for catalysts, and solvent optimization to maximize yield and reduce production costs. Safety protocols and environmentally-friendly practices are also key considerations in industrial setups.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isoquinoline or pyrazole rings, potentially forming N-oxides or other oxidized derivatives.
Reduction: : Reduction of the ketone group in the methanone moiety can yield alcohol derivatives.
Substitution: : The aromatic rings (fluorophenyl and isoquinoline) can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used for reduction reactions.
Substitution: : For electrophilic substitutions, reagents like bromine or chlorinating agents can be used, often under acidic or basic conditions.
Major Products Formed
Oxidation: : N-oxides of the nitrogen-containing rings.
Reduction: : Alcohol derivatives of the methanone group.
Substitution: : Halo-substituted derivatives on the aromatic rings.
Aplicaciones Científicas De Investigación
This compound has significant potential across various scientific fields:
Chemistry: : As a building block for the synthesis of more complex molecules, potentially useful in the development of new materials or catalysts.
Biology: : Investigation of its interaction with biological macromolecules (proteins, DNA) for the development of new biochemical tools.
Medicine: : Potential pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its structure suggests possible binding affinity to certain receptors or enzymes.
Industry: : Utilization in the design of specialty chemicals or advanced materials with specific functional properties.
Mecanismo De Acción
The compound may exert its effects through multiple pathways:
Binding to Receptors: : The fluorophenyl and pyrazole rings suggest potential binding to neurotransmitter receptors or enzymes involved in inflammation or cancer pathways.
Molecular Targets: : Isoquinoline derivatives are known for interacting with various biological targets, including DNA and proteins, which could explain its biological activities.
Pathways Involved: : Potential inhibition of specific signaling pathways (e.g., MAPK, JAK/STAT) involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: : Compounds like berberine or papaverine, known for their pharmacological activities.
Pyrazole Derivatives: : Celecoxib, known for its anti-inflammatory properties.
Fluorophenyl Compounds: : Fluoxetine, an antidepressant that acts on serotonin receptors.
Uniqueness
This compound's uniqueness lies in the combination of the dihydroisoquinoline and fluorophenyl-pyrazole moieties, which may confer a distinctive set of biological activities and chemical properties. The interplay of these functional groups could lead to novel interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry and material science.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-18-13-24(17-8-6-16(21)7-9-17)22-19(18)20(25)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZEFNRRAPAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2846579.png)
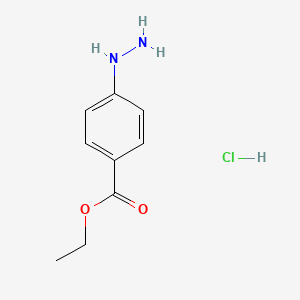
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2846581.png)
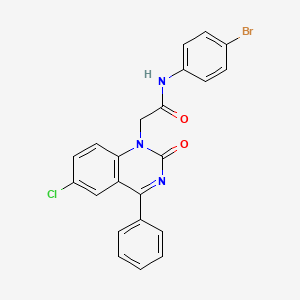
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)
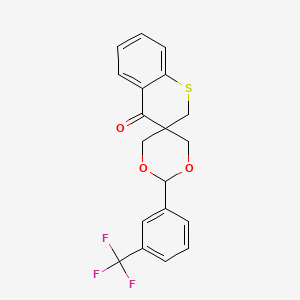
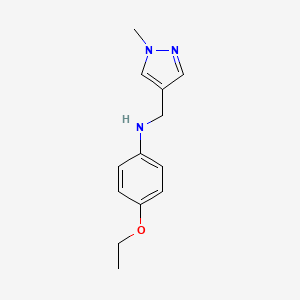
![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)
![N-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2846590.png)
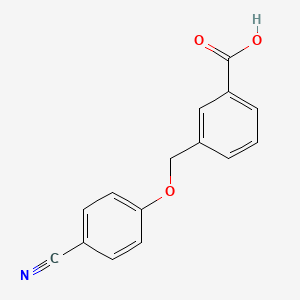

![1-[(4-chlorophenyl)methyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2846596.png)
